molecular formula C22H21N5O2S B2661962 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 439121-28-5

6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2661962
CAS No.: 439121-28-5
M. Wt: 419.5
InChI Key: MVIRVSMJYGPCLH-UHFFFAOYSA-N
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Description

The compound “6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone” is a chemical compound with the molecular formula C22H21N5O2S . It is a complex organic molecule that contains several functional groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a benzylsulfanyl group, an ethyl group, a triazol ring, a methoxy group, a phenyl group, and a pyridazinone ring .

Scientific Research Applications

Synthesis and Molecular Applications

Synthesis of New Compounds : Pyridazinone derivatives have been synthesized for their potential analgesic and anti-inflammatory activities, as seen in the study by Gökçe et al. (2005), which explored the structure-activity relationship of these compounds (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005). Another study focused on the synthesis of condensed 1,2,4-triazines as bioisosteric isomers of antiviral 9-benzylpurines, highlighting the modification of triazine derivatives for potential biomedical applications (Tzeng, Wei, Hwang, Cheng, & Wang, 1994).

Diversity-Oriented Synthesis : Zaware et al. (2011) reported on the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry, indicating the importance of structural diversity in drug discovery and chemical biology (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Pharmacological and Biological Applications

Antimicrobial and Antioxidant Activities : Flefel et al. (2018) developed novel pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant activities through in silico molecular docking screenings and in vitro assays (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Herbicidal Activities : The study by Luo et al. (2008) on novel triazolinone derivatives highlighted their potential as Protox inhibitors with herbicidal activities, indicating the application of such compounds in agricultural chemistry (Luo, Jiang, Wang, Chen, & Yang, 2008).

Chemical Properties and Solvation Behavior

Solubility and Thermodynamics : Shakeel et al. (2017) investigated the solubility and thermodynamic/solvation behavior of a pyridazinone derivative in different solvent mixtures, providing insights into the physicochemical properties relevant for formulation development (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).

Properties

IUPAC Name

6-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-2-26-19(23-24-22(26)30-16-17-9-5-3-6-10-17)15-29-20-13-14-21(28)27(25-20)18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIRVSMJYGPCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=NN(C(=O)C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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